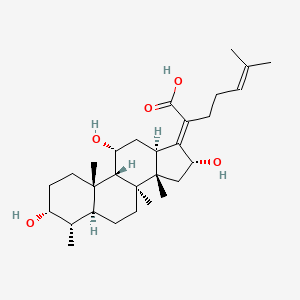

16-Epidesacetylfusidic acid

Description

16-Epidesacetylfusidic acid (CAS 5951-83-7) is a structural derivative of fusidic acid, a well-known antibiotic belonging to the fusidane class. Its molecular formula is C₂₉H₄₆O₅, and it is characterized by the absence of an acetyl group (deacetyl) and a stereochemical inversion (epi configuration) at position 16 compared to fusidic acid . This compound is of interest due to its structural relationship with fusidic acid, which inhibits bacterial protein synthesis by binding to elongation factor G (EF-G) .

Properties

CAS No. |

5951-83-7 |

|---|---|

Molecular Formula |

C29H46O5 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |

InChI |

InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18-/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1 |

InChI Key |

ZYPQPWJLUKNCQX-ZYLURJCOSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |

Synonyms |

(3α,4α,8α,9β,11α,13α,14β,16α,17Z)-3,11,16-Trihydroxy-29-nordammara-17(20),24-dien-21-oic Acid; _x000B_Deacetyl-16-epifusidic Acid; (Z)-3α,11α,16α-trihydroxy-29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid; 16-Epideacetylfusidic acid; NSC 319631 |

Origin of Product |

United States |

Preparation Methods

The preparation of 16-Epidesacetylfusidic acid involves specific synthetic routes and reaction conditions. One common method includes the use of fusidic acid as a starting material. The process typically involves deacetylation reactions under controlled conditions to yield 16-Epidesacetylfusidic acid. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

16-Epidesacetylfusidic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

16-Epidesacetylfusidic acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of fusidic acid derivatives.

Biology: The compound is studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.

Medicine: Research focuses on its therapeutic potential in treating bacterial infections and inflammatory diseases.

Industry: It is used in the development of new antibiotics and other pharmaceutical products

Mechanism of Action

The mechanism of action of 16-Epidesacetylfusidic acid involves inhibiting the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing protein synthesis in bacteria. This action disrupts the bacterial cell’s ability to produce essential proteins, leading to its bacteriostatic effect .

Comparison with Similar Compounds

Key Observations:

The "epi" configuration in 16-epidesacetylfusidic acid introduces stereochemical variability that may affect binding to EF-G, a critical target for antibacterial activity .

Ionic Forms: Sodium salt derivatives (e.g., 16-deacetyl fusidic acid sodium salt, sodium fusidate) exhibit improved aqueous solubility, which is advantageous for intravenous formulations but may reduce oral bioavailability due to decreased lipid solubility .

Antibacterial Efficacy

- Fusidic acid’s acetyloxy group at C16 is critical for stabilizing interactions with EF-G . Deacetylation (as in 16-epidesacetylfusidic acid) likely diminishes this interaction, reducing antibacterial potency.

- Stereochemical inversion (epi configuration) may further disrupt target binding, as observed in other fusidane derivatives with modified stereochemistry .

Metabolic Stability

Q & A

Q. How should experimental designs account for variability in 16-Epidesacetylfusidic acid’s bioactivity across cell lines?

- Methodological Answer: Conduct dose-response assays (e.g., 0.1–100 µM) in triplicate across multiple cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values. Normalize data to internal controls (e.g., untreated cells) and use ANOVA with post-hoc Tukey tests to evaluate inter-line variability. Include cluster-adjusted statistical models to address nested data .

Q. What strategies validate the target specificity of 16-Epidesacetylfusidic acid in complex biological systems?

- Methodological Answer: Employ competitive binding assays with radiolabeled analogs and CRISPR/Cas9-mediated knockout models of suspected targets (e.g., bacterial elongation factor G). Cross-validate findings using surface plasmon resonance (SPR) for binding affinity measurements and transcriptomic profiling to identify off-target effects .

Q. How can researchers resolve contradictions in reported mechanisms of action for 16-Epidesacetylfusidic acid?

- Methodological Answer: Perform systematic literature reviews to identify confounding variables (e.g., solvent choice, bacterial strain variability). Replicate conflicting studies under standardized conditions and apply meta-analysis tools to quantify heterogeneity. Use Bayesian statistical models to integrate prior evidence with new experimental data .

Q. What protocols ensure reproducibility in pharmacokinetic studies of 16-Epidesacetylfusidic acid?

- Methodological Answer: Use LC-MS/MS for plasma concentration measurements, with deuterated internal standards to correct for matrix effects. Design crossover studies in animal models (n ≥ 6) and report all parameters (e.g., clearance, half-life) following CONSORT guidelines. Share raw data and analysis scripts via open-access repositories .

Methodological Best Practices

- Data Presentation: Use tables to summarize IC₅₀ values, degradation rates, and pharmacokinetic parameters. Follow journal-specific formatting (e.g., SI units, significant figures) and include error margins (95% confidence intervals) .

- Ethical Compliance: For in vivo studies, obtain IRB/IACUC approval and document animal welfare protocols (e.g., ARRIVE guidelines) .

- Literature Integration: Cite primary sources for synthesis protocols and bioactivity data, avoiding non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.